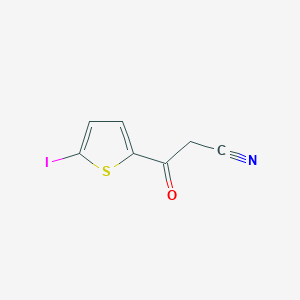

3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-(5-iodothiophen-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINZRXQHPFYYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726359 | |

| Record name | 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887588-22-9 | |

| Record name | 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile typically involves the iodination of a thiophene derivative followed by the introduction of the nitrile and ketone functionalities. One common method involves the following steps:

Iodination of Thiophene: Thiophene is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Formation of 3-Oxopropanenitrile: The iodinated thiophene is then reacted with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride or potassium tert-butoxide, to introduce the nitrile and ketone groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other groups using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille coupling.

Reduction Reactions: The nitrile and ketone groups can be reduced to amines and alcohols, respectively, using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions for substitution of the iodine atom.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction of nitrile and ketone groups.

Oxidizing Agents: m-Chloroperbenzoic acid for oxidation of the thiophene ring.

Major Products Formed

Substitution Products: Various substituted thiophenes depending on the coupling partner.

Reduction Products: Amines and alcohols from the reduction of nitrile and ketone groups.

Oxidation Products: Sulfoxides and sulfones from the oxidation of the thiophene ring.

Scientific Research Applications

3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile has several scientific research applications:

Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile depends on its application. In organic electronics, its role is primarily structural, contributing to the electronic properties of the materials it is incorporated into. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Observations:

- Core Heterocycle: The thiophene ring in the target compound offers π-electron richness and sulfur-mediated electronic effects, distinct from the phenyl () or thiazole () systems. Thieno[2,3-b]thiophene () introduces fused aromaticity, enhancing planar rigidity compared to monocyclic thiophene.

- Functional Groups: The β-ketonitrile motif is conserved across all analogs, enabling Knoevenagel condensations (e.g., in ) and nucleophilic additions.

Nucleophilic Substitution

Cyclization and Heterocycle Formation

- The target compound’s thiophene ring participates in cyclocondensation reactions to form bis-heterocycles, as seen in ’s synthesis of thieno[2,3-b]thiophene derivatives .

- highlights the use of phthalazine-based nitriles in Knoevenagel condensations with indole aldehydes, a pathway less accessible to iodine-substituted thiophenes due to steric hindrance .

Electronic and Steric Effects

- The electron-withdrawing nitrile and ketone groups in all analogs activate α-hydrogens for condensation reactions.

Physicochemical Properties

- Solubility: The phenyl derivative () exhibits lower aqueous solubility due to its nonpolar aromatic core, whereas the thiophene and thiazole analogs () may display improved solubility via sulfur lone-pair interactions.

- Molecular Weight : The bromo-iodophenyl analog (349.95 g/mol) is heavier than the target compound, likely due to the phenyl ring’s density and dual halogens .

Biological Activity

3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile is an organic compound notable for its unique structural features, including a thiophene ring substituted with iodine and a nitrile functional group. This compound has garnered attention in the fields of pharmaceutical chemistry and materials science due to its potential biological activities and applications in organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂OS, which indicates the presence of key functional groups that contribute to its reactivity and biological activity. The compound's structure can be represented as follows:

Biological Activity

Research indicates that compounds containing thiophene rings, particularly those substituted with halogens, exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several potential mechanisms of action:

- Antimicrobial Activity : Thiophene derivatives have been shown to possess antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Anticancer Properties : Some studies have indicated that thiophene-based compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in disease pathways, providing a basis for its potential therapeutic applications.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Binding Affinity : Interaction with biological macromolecules such as proteins or nucleic acids.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structure Features | Uniqueness |

|---|---|---|

| 3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile | Substituted thiophene ring with chlorine | Chlorine instead of iodine |

| 3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile | Substituted thiophene ring with methyl group | Methyl group affects electronic properties |

| 2-Amino-4-thiophenecarbonitriles | Contains an amino group and carbonitrile | Different functional groups influence reactivity |

| 3-Oxo-3-(thiophen-2-yl)propanenitrile | Similar nitrile and carbonyl groups | Lacks halogen substitution |

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

- Synthesis Methodologies : Various synthetic routes have been developed for producing this compound, emphasizing its role as an intermediate in organic synthesis.

- Biological Evaluations : In vitro assays have demonstrated the compound's potential as an antimicrobial agent against specific bacterial strains. Further investigations are ongoing to evaluate its anticancer activity using various cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions between iodothiophene derivatives and cyanoacetyl precursors. For example:

- Step 1 : React 5-iodothiophene-2-carbaldehyde with diethyl oxalate under basic conditions (e.g., sodium ethoxide) to form a diketone intermediate.

- Step 2 : Introduce the nitrile group via nucleophilic substitution using cyanide sources (e.g., KCN) in aprotic solvents like DMF .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- HPLC-MS : Quantify purity (>95%) and detect trace impurities.

- FT-IR : Confirm functional groups (C≡N stretch ~2240 cm⁻¹, C=O stretch ~1700 cm⁻¹) .

- XRD : Use single-crystal X-ray diffraction with SHELXL for precise bond-length and angle measurements. Refinement protocols should address potential disorder in the iodothiophene ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.